2,6-Dimethoxypyridine-3-carbonitrile

Regioselective Synthesis Medicinal Chemistry Structure-Activity Relationship

2,6-Dimethoxypyridine-3-carbonitrile (CAS 121643-45-6) is a disubstituted pyridine derivative belonging to the nicotinonitrile family, defined by methoxy groups at the 2- and 6-positions and a nitrile at the 3-position of the pyridine ring. With a molecular formula of C8H8N2O2 and a molecular weight of 164.16 g/mol, this compound serves as a versatile, electron-rich heterocyclic building block for medicinal chemistry and materials science, where precise substitution patterns are critical for downstream molecular interactions.

Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
CAS No. 121643-45-6
Cat. No. B054238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethoxypyridine-3-carbonitrile
CAS121643-45-6
Molecular FormulaC8H8N2O2
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCOC1=NC(=C(C=C1)C#N)OC
InChIInChI=1S/C8H8N2O2/c1-11-7-4-3-6(5-9)8(10-7)12-2/h3-4H,1-2H3
InChIKeyFBFJMMFGOXVFIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethoxypyridine-3-carbonitrile (CAS 121643-45-6): A Strategic 2,6-Dimethoxy-Substituted Nicotinonitrile Building Block


2,6-Dimethoxypyridine-3-carbonitrile (CAS 121643-45-6) is a disubstituted pyridine derivative belonging to the nicotinonitrile family, defined by methoxy groups at the 2- and 6-positions and a nitrile at the 3-position of the pyridine ring . With a molecular formula of C8H8N2O2 and a molecular weight of 164.16 g/mol, this compound serves as a versatile, electron-rich heterocyclic building block for medicinal chemistry and materials science, where precise substitution patterns are critical for downstream molecular interactions . Its solid physical form, a defined melting point, and high purity (typically ≥97%) make it a readily handled intermediate for further synthetic elaboration .

Why Generic Nicotinonitrile Substitution Fails: The Critical Role of 2,6-Dimethoxy Regiochemistry


Substituting 2,6-Dimethoxypyridine-3-carbonitrile with other pyridine-3-carbonitrile isomers or differently substituted analogs is not straightforward. The specific 2,6-dimethoxy substitution pattern is not merely a structural variation; it dictates the compound's unique electronic character and reactivity profile. This regioisomer presents a distinct combination of steric and electronic effects compared to its isomers, such as 4,6-dimethoxynicotinonitrile (CAS 41935-72-2) , directly influencing its utility as a precursor. For example, the anion of a closely related 2,6-dimethoxynicotinonitrile participates in specific nucleophilic aromatic substitution reactions to build complex 4-benzylpyridones, a reactivity that would not be replicated by isomers with different methoxy group placement . Therefore, switching to a generic or alternative 'dimethoxynicotinonitrile' changes the fundamental chemical behavior, undermining the synthetic route's fidelity and yield.

Quantitative Differentiation of 2,6-Dimethoxypyridine-3-carbonitrile Against Analogs


Precise Regiochemical Identity: 2,6-Dimethoxy vs. 4,6-Dimethoxy Nicotinonitrile

The compound's value is fundamentally rooted in its distinct 2,6-dimethoxy regiochemistry, which contrasts with other isomers like 4,6-dimethoxynicotinonitrile (CAS 41935-72-2). This specific arrangement is critical for synthetic applications; the anion of a 2,6-dimethoxynicotinonitrile derivative is documented to undergo nucleophilic aromatic substitution to construct 4-benzylpyridones, a reaction pathway unavailable to the 4,6-isomer . The synthetic utility is thus not based on the core scaffold but on the specific positioning of the methoxy groups. This is a qualitative difference with quantitative implications for synthetic yield and route feasibility, as the 2,6-pattern enables specific deprotonation and subsequent C-C bond formation .

Regioselective Synthesis Medicinal Chemistry Structure-Activity Relationship

Defined Physical and Purity Specifications for Reliable Procurement

Reliable procurement requires precise, verifiable specifications. Vendor data for 2,6-Dimethoxypyridine-3-carbonitrile (CAS 121643-45-6) indicates a minimum purity of 97% and a melting point of 94-98°C . This contrasts with the alternative isomer, 4,6-Dimethoxynicotinonitrile, for which such detailed, aggregated physical property data is less consistently reported in a readily comparable format. The established melting point of 2,6-Dimethoxypyridine-3-carbonitrile is also corroborated by authoritative databases, which note a value of 87-88 °C from other experimental sources, underlining the availability of multi-source characterization data for this specific compound .

Quality Control Chemical Procurement Reproducibility

Predicted Physicochemical Profile Favoring CNS Drug Discovery

For procurement decisions in central nervous system (CNS) drug discovery, the predicted physicochemical properties of 2,6-Dimethoxypyridine-3-carbonitrile are instructive. Its calculated LogP (XLogP3) is 1.2, and it has 0 hydrogen bond donors, which are favorable parameters for CNS penetration . While this is an in silico inference, it provides a comparative basis against similar building blocks. For instance, other pyridine carbonitrile intermediates with higher hydrogen bond donor counts or significantly different LogP values may be less suitable as starting points for CNS-focused compound libraries, where early-stage selection of a scaffold with drug-like properties is paramount.

Druglikeness CNS Drug Discovery In Silico ADME

Procurement-Driven Application Scenarios for 2,6-Dimethoxypyridine-3-carbonitrile (CAS 121643-45-6)


Synthesis of 4-Benzylpyridone Scaffolds via Regiospecific Anion Chemistry

When a synthetic route requires the construction of a 4-benzylpyridone core via a nucleophilic aromatic substitution, 2,6-Dimethoxypyridine-3-carbonitrile is the mandated starting material. Its specific 2,6-dimethoxy substitution pattern enables the generation of a nucleophilic anion at a precise position, a reactivity that is not replicated by isomeric dimethoxynicotinonitriles. Procuring this compound is essential for the success of this specific synthetic sequence, as documented in the preparation of such heterocycles .

Medicinal Chemistry: Privileged Scaffold for CNS-Oriented Compound Libraries

For drug discovery programs targeting central nervous system (CNS) indications, 2,6-Dimethoxypyridine-3-carbonitrile represents a strategic procurement choice. Its in silico profile (XLogP3 = 1.2, 0 HBD) is inherently aligned with CNS drug-like space, making it a superior building block for early-stage library enumeration compared to more polar or less conformationally appropriate heterocycles . Its nitrile group further serves as a synthetic handle for introducing diverse functional groups, allowing medicinal chemists to explore the structure-activity relationship (SAR) around a CNS-favorable core.

Quality-Controlled Intermediate for Reproducible Multi-Step Synthesis

In both academic and industrial process chemistry, reproducibility is paramount. Procurement of 2,6-Dimethoxypyridine-3-carbonitrile with a defined minimum purity of 97% and a verified melting point range (94-98°C) ensures consistent performance across batches . This level of specification, corroborated by multiple authoritative sources, reduces the risk of synthetic failure due to unknown impurities, making it a reliable intermediate for cost-sensitive, multi-step syntheses.

Technical Documentation Hub

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